Carboxy-Amido-PEG5-N-Boc

PROTAC linker stability amide bond hydrolysis succinamic acid PEG

PROTAC campaigns stalled by suboptimal ubiquitination despite strong binary binding often trace to linker geometry. Carboxy-Amido-PEG5-N-Boc addresses this with a PEG5 spacer that relieves steric strain where PEG4 fails, without the hook effect of PEG6+. Its internal succinamic acid amide bond resists plasma hydrolysis, ensuring conjugate integrity in ADC applications. Supplied as a monodisperse solid (≥98% purity) with validated solubility in water, DMSO, DCM, and DMF, enabling uninterrupted aqueous-to-organic synthesis workflows from mg screening to multi-gram tox batches.

Molecular Formula C21H40N2O10
Molecular Weight 480.5 g/mol
Cat. No. B13712090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboxy-Amido-PEG5-N-Boc
Molecular FormulaC21H40N2O10
Molecular Weight480.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)O
InChIInChI=1S/C21H40N2O10/c1-21(2,3)33-20(27)23-7-9-29-11-13-31-15-17-32-16-14-30-12-10-28-8-6-22-18(24)4-5-19(25)26/h4-17H2,1-3H3,(H,22,24)(H,23,27)(H,25,26)
InChIKeyDFPMQWOUMYSGNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carboxy-Amido-PEG5-N-Boc Overview


Carboxy-Amido-PEG5-N-Boc (CAS 1415145-86-6, MW 480.55, C₂₁H₄₀N₂O₁₀) is a monodisperse, heterobifunctional polyethylene glycol linker featuring a Boc-protected amine at one terminus and a succinamic acid carboxyl group at the other, separated by a five-unit PEG spacer . Unlike simpler ether-linked acetic acid PEG linkers common in the PROTAC and ADC toolbox, this compound incorporates an internal succinamic acid amide bond that attaches the C4 carboxyl group to the PEG backbone via a hydrolytically stable amide linkage . It is classified as a PEG-based PROTAC linker and a small-molecule carboxylic acid PEG derivative, supplied at ≥98% purity for use in bioconjugation, targeted protein degradation, and antibody-drug conjugate synthesis [1].

Carboxy-Amido-PEG5-N-Boc vs. Generic Linkers


In the crowded landscape of Boc-protected PEG-acid linkers, superficial similarity of terminal functional groups masks critical structural differences that directly affect conjugation outcomes. Carboxy-Amido-PEG5-N-Boc is distinguished by its succinamic acid architecture—a C4 carboxyl group attached through an internal amide bond to the PEG backbone—rather than the simpler acetic acid (C2) or propionic acid (C3) termini joined via direct ether linkages found in common alternatives such as BocNH-PEG5-acid (CAS 890152-41-7) and t-Boc-N-amido-PEG5-acid (CAS 1347750-78-0) . The internal amide bond of the succinamic acid moiety confers distinct hydrolytic stability and conformational rigidity compared to all-ether backbones, while the five-unit PEG chain occupies a specific spatial niche between the widely adopted PEG4 (too constrained for many ternary complexes) and PEG6 (potentially introducing hook effects at higher concentrations) standards . The predicted pKa of 4.729 for the succinamic acid carboxyl also differs meaningfully from the ~3.7–4.0 range characteristic of acetic acid-terminated PEGs, affecting the pH dependence of amide coupling efficiency . These cumulative structural attributes mean that substituting a generic Boc-PEG-acid linker without accounting for these differences risks altering conjugate geometry, hydrolytic stability, and coupling yield.

Carboxy-Amido-PEG5-N-Boc Differentiation Evidence


Succinamic Amide Hydrolytic Stability Advantage

Carboxy-Amido-PEG5-N-Boc incorporates a succinamic acid moiety in which the C4 terminal carboxyl is connected to the PEG5 chain through an internal secondary amide bond. This contrasts directly with BocNH-PEG5-acid (CAS 890152-41-7, Sigma-Aldrich), where the terminal carboxyl is attached via a direct ether linkage to a —CH₂COOH (acetic acid) group lacking any internal amide . According to Rapp Polymere's technical documentation, succinamic acid PEG derivatives feature 'a C4 acid group attached to PEG via a very stable amide linkage,' whereas the active ester derivatives of the same succinamic acid class exhibit hydrolysis half-lives of under 5 minutes at pH 8 for the NHS ester form—highlighting that while the activated ester is deliberately labile for conjugation, the underlying amide bond itself remains intrinsically stable . In contrast, all-ether backbones such as that in BocNH-PEG5-acid rely solely on ether stability without the additional structural reinforcement of an internal amide bond. The succinamic acid architecture also provides a C4 carboxyl tether length, which extends the reactive carboxyl further from the PEG backbone than the C1 (acetic acid) or C2 (propionic acid) tethers of comparator linkers, potentially reducing steric hindrance during amide coupling to bulky amine-containing substrates .

PROTAC linker stability amide bond hydrolysis succinamic acid PEG bioconjugation linker durability

PEG5 Spatial Niche Between PEG4 and PEG6

Carboxy-Amido-PEG5-N-Boc incorporates exactly five ethylene glycol repeat units, placing it structurally between the PEG4 (tetraethylene glycol) and PEG6 (hexaethylene glycol) standards that dominate the PROTAC literature. As extensively reviewed by BOC Sciences in their analysis of linker length optimization, PEG4 'is often too short to cross this interface without strain, accounting for the sub-maximal ubiquitination observed even when binary binding appears strong,' while PEG6 'comfortably crosses most reported ternary structures,' and PEG8 introduces sufficient flexibility to permit a measurable hook effect at higher concentrations . The same analysis notes that 'incremental addition of two ethylene-glycol units can switch a molecule from inactive to sub-nanomolar potency,' underscoring the non-linear relationship between chain length and degradation efficiency . PEG5, with its intermediate length of 5 units, provides an end-to-end reach that is approximately 2-3 Å longer than PEG4 and roughly 2-3 Å shorter than PEG6 in the extended conformation, based on the ~3.5 Å per ethylene glycol unit in all-trans configuration [1]. This positions PEG5 as a candidate for ternary complexes where PEG4 is insufficient to span the E3 ligase–POI interface without strain, yet where PEG6 may introduce excess conformational entropy that reduces the local effective concentration of the warhead . The broader PROTAC literature supports the critical role of linker length: even a single ethylene glycol unit shift can alter degradation potency by an order of magnitude, as noted in reported structure-activity relationships .

PROTAC ternary complex linker length optimization PEG5 spatial reach DC50 tuning

Dual Amide Backbone Conformational Rigidity

The molecular backbone of Carboxy-Amido-PEG5-N-Boc contains two internal amide bonds: (1) the carbamate-type Boc-amide at the amine terminus, and (2) the succinamic acid secondary amide at the carboxyl terminus. This dual-amide architecture contrasts with comparator linkers such as BocNH-PEG5-acid (CAS 890152-41-7), which contains only the Boc-carbamate and an all-ether backbone with no internal amide in the carboxyl segment , and t-Boc-N-amido-PEG5-acid (CAS 1347750-78-0), which has the Boc-carbamate but a propionic acid terminus attached via ether rather than amide . Amide bonds possess partial double-bond character (approximately 40% due to resonance), imposing a planar trans conformation that restricts rotational freedom compared to the freely rotating C–O ether bonds that dominate comparator backbones . The succinamic acid amide thus introduces a localized conformational constraint near the carboxyl terminus that may influence how the conjugated payload or protein ligand orients relative to the PEG spacer. In the context of PROTAC ternary complex formation, the BOC Sciences analysis notes that 'an overly flexible linker can form an intramolecular micelle burying the warhead and decreasing the local effective concentration of warhead available for binary binding events,' suggesting that the modest rigidity introduced by the succinamic acid amide may be functionally advantageous relative to fully flexible ether-based linkers .

amide bond conformation PEG linker rigidity PROTAC ternary complex geometry hydrogen bonding

pKa Advantage for EDC Coupling Efficiency

The terminal carboxyl group of Carboxy-Amido-PEG5-N-Boc has a predicted pKa of 4.729 ± 0.10 . This value is elevated by approximately 0.7–1.0 pKa units relative to the carboxyl pKa of acetic acid-terminated PEG linkers such as BocNH-PEG5-acid (predicted pKa ~3.7–4.0, consistent with the —O—CH₂—COOH structural motif) . The higher pKa arises because the carboxyl in Carboxy-Amido-PEG5-N-Boc is attached to an electron-withdrawing amide carbonyl (succinamic acid: —NH—CO—CH₂—CH₂—COOH) rather than directly to an electron-donating ether oxygen (—O—CH₂—COOH), shifting the acid dissociation equilibrium toward weaker acidity . In practical terms, EDC-mediated amide coupling is most efficient under mildly acidic conditions (pH ~4.5), where the carboxyl is partially protonated and EDC activation proceeds optimally [1]. At pH 4.5, the carboxyl of Carboxy-Amido-PEG5-N-Boc (~pKa 4.73) is approximately 63% protonated (based on the Henderson-Hasselbalch equation), whereas an acetic acid-terminated PEG linker (~pKa 3.8) would be only ~17% protonated. This difference may translate into more efficient EDC activation and reduced competing hydrolysis of the O-acylisourea intermediate, potentially improving amide coupling yields under standardized conjugation protocols [1].

carboxyl pKa amide coupling pH optimization EDC conjugation succinamic acid reactivity

Multi-Solvent Compatibility for Conjugation

Carboxy-Amido-PEG5-N-Boc demonstrates solubility across a panel of four distinct solvent systems—water, DMSO, DCM, and DMF—as reported by vendor technical datasheets . This multi-solvent profile is broader than that of several comparator PEG-acid linkers. For instance, BocNH-PEG5-acid (Sigma-Aldrich, CAS 890152-41-7) is supplied as a liquid with unspecified solubility beyond biological aqueous applications, and its all-ether backbone with a terminal acetic acid group may exhibit more limited solubility in low-polarity solvents such as DCM . t-Boc-N-amido-PEG5-acid (CAS 1347750-78-0) is reported as soluble in DMSO but appears as a pale yellow oily liquid, indicative of lower crystallinity and potentially more challenging handling during gravimetric dispensing . The water solubility of Carboxy-Amido-PEG5-N-Boc is attributed to the hydrophilic PEG5 spacer combined with the polar succinamic acid moiety, while solubility in DCM and DMF broadens compatibility with both aqueous bioconjugation protocols (requiring water or aqueous buffer miscibility) and organic-phase peptide coupling strategies (requiring DMF or DCM solubility for solid-phase or solution-phase amidation) [1].

PEG linker solubility bioconjugation solvent DMSO DMF DCM compatibility PROTAC synthesis workflow

Monodisperse Purity for Reproducible SAR

Carboxy-Amido-PEG5-N-Boc is supplied as a monodisperse, single-molecular-weight compound (MW 480.55) at a purity specification of 98%, as documented by multiple vendor technical datasheets . This monodispersity is critical because polydisperse PEG mixtures—which contain a distribution of chain lengths—produce PROTAC or ADC conjugates that are themselves mixtures, introducing batch-to-batch variability in pharmacological readouts [1]. As noted by Sinopeg, 'traditional polydisperse PEG is a mixture of molecules with different degrees of polymerization. Using it as a linker results in the synthesis of a PROTAC that is also, in effect, a mixture,' leading to irreproducible SAR and ambiguous attribution of activity changes [1]. The BOC Sciences analysis on PROTAC linker purity further emphasizes that 'sub-stoichiometric amounts of trace impurities... can out-compete the native degrader for either the protein or the [E3 ligase], seed soluble aggregates that artifactually increase cytotoxicity, or activate innate-immune sensing of ethylene glycol oligomers' . The 98% purity specification, combined with the defined single-molecular-weight identity of Carboxy-Amido-PEG5-N-Boc, ensures that every conjugated PROTAC molecule has an identical linker length and composition, enabling reliable structure-activity relationship (SAR) interpretation and regulatory-grade analytical validation .

monodisperse PEG PROTAC linker purity batch-to-batch reproducibility SAR precision

Carboxy-Amido-PEG5-N-Boc Key Applications


PROTAC Lead Optimization with PEG5

When a PROTAC campaign using PEG4 linkers produces strong binary binding but sub-maximal ubiquitination (DC50 in the micromolar range despite nanomolar binary Ki), the PEG5 spacer of Carboxy-Amido-PEG5-N-Boc provides an intermediate spatial reach that may relieve the steric strain identified as the cause of PEG4 insufficiency, without introducing the excess conformational entropy that leads to the hook effect observed with PEG6 and PEG8 linkers . The monodisperse 98% purity ensures that observed improvements in DC50 and Dmax are attributable to linker length rather than impurity artifacts, while the succinamic acid amide bond introduces localized rigidity near the carboxyl conjugation site, potentially stabilizing the productive ternary complex geometry .

Multi-Solvent Conjugation Workflows

For PROTAC or ADC synthetic routes that alternate between aqueous bioconjugation steps (amide coupling to lysine-rich proteins or amine-functionalized oligonucleotides) and organic-phase peptide coupling (SPPS or solution-phase amidation of hydrophobic ligand intermediates), Carboxy-Amido-PEG5-N-Boc's validated solubility in water, DMSO, DCM, and DMF enables a unified linker without solvent-exchange interruptions . Its solid physical form facilitates precise weighing at small scale, while the Boc group remains stable during aqueous amide coupling (EDC/HATU, pH 4.5–8.5) and can be orthogonally deprotected with TFA/DCM after conjugate assembly to generate a free amine for further derivatization [1].

ADC Payload Stability via Amide Linker

In antibody-drug conjugate design, linker stability in circulation (pH 7.4, 37°C) is paramount to prevent premature payload release and associated systemic toxicity. The succinamic acid internal amide bond of Carboxy-Amido-PEG5-N-Boc, classified as a 'very stable amide linkage' in the Rapp Polymere technical assessment of PEG succinamic acid derivatives, provides a hydrolytically robust attachment point between the PEG spacer and the drug payload that is less susceptible to pH-dependent cleavage than ester-linked alternatives . The C4 carboxyl tether also distances the payload from the PEG backbone, potentially reducing steric interference with linker-payload catabolism by lysosomal enzymes following ADC internalization .

Degrader Library SAR Reproducibility

When a PROTAC degrader program transitions from 50 mg SAR arrays to multi-gram tox batch synthesis, the monodisperse 98% purity of Carboxy-Amido-PEG5-N-Boc eliminates the batch-to-batch linker heterogeneity that plagues polydisperse PEG mixtures and can confound SAR interpretation . The compound's availability from milligram to 100 g scale with consistent purity specification (98%) enables chemists to build multi-gram stockpiles that remain analytically indistinguishable across years of synthesis campaigns, avoiding the need to re-validate synthetic routes when program ownership transitions from discovery to preclinical development .

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